

Application Notes: Preparation and Use of Namodenoson

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Compound of Interest

Compound Name: *Namodenoson*

Cat. No.: *B1684119*

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Abstract

Namodenoson (also known as CF102 or CI-IB-MECA) is a potent, orally bioavailable small molecule that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).^[1]^[2]^[3] A3AR is often overexpressed in inflammatory and cancer cells compared to normal tissues, making it a promising therapeutic target.^[2]^[4]^[5] **Namodenoson's** activation of A3AR leads to the de-regulation of the NF- κ B and Wnt/ β -catenin signaling pathways, ultimately inducing apoptosis in cancer cells and exerting anti-inflammatory effects.^[1]^[4]^[5]^[6]^[7] These application notes provide detailed protocols for the preparation, solubilization, and laboratory use of **Namodenoson** for both in vitro and in vivo studies.

Product Information

Characteristic	Description
Compound Name	Namodenoson
Synonyms	CF-102, CI-IB-MECA
Chemical Name	2-chloro-N6-(3-iodobenzyl)-adenosine-5'- N-methyl-uronamide[1][4][8]
Molecular Formula	C ₁₈ H ₁₈ ClIN ₆ O ₄
Molecular Weight	544.73 g/mol [9]
Appearance	White to off-white solid[10]
Mechanism of Action	Selective A3 Adenosine Receptor (A3AR) Agonist[1][11]

Solubility Data

Namodenoson is a water-insoluble compound.[2][9][12] The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce solubility, especially with DMSO.[9][10]

Solvent	Maximum Concentration	Molarity (Approx.)	Notes
DMSO	100 mg/mL[9]	183.58 mM[10]	Use fresh, anhydrous DMSO.[9] Sonication or gentle warming may be required to fully dissolve the compound.[10]
Water	Insoluble[9]	N/A	
Ethanol	Insoluble[9]	N/A	

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. Always use the batch-specific molecular weight provided on the product vial for precise calculations. Store stock solutions in aliquots to minimize freeze-thaw cycles.[\[10\]](#)

Protocol 1: High-Concentration DMSO Stock (10 mM)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays or for creating formulations for in vivo use.

Materials:

- **Namodenoson** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer and/or sonicator

Procedure:

- Calculate the mass of **Namodenoson** required to prepare the desired volume of a 10 mM stock solution. For example, to make 1 mL of a 10 mM solution, weigh out 0.545 mg of **Namodenoson** (Mass = 10 mmol/L * 1 mL * 544.73 g/mol).
- Aseptically add the weighed **Namodenoson** powder to a sterile tube.
- Add the calculated volume of anhydrous DMSO.
- Vortex thoroughly. If needed, gently warm the solution (e.g., in a 37°C water bath) or use a sonicator until the solid is completely dissolved.[\[10\]](#) A study prepared a 10 mM stock solution in DMSO daily for experiments.[\[8\]](#)
- Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
- Store aliquots as recommended in Section 7.

Experimental Protocols

Protocol 2: Use in Cell Culture (In Vitro)

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.

Important Consideration: The final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control plates are treated with the same final concentration of DMSO as the experimental plates.

Procedure:

- Thaw a frozen aliquot of the 10 mM **Namodenoson** DMSO stock solution at room temperature.
- Perform serial dilutions of the stock solution in a sterile cell culture medium to achieve the desired final concentrations. For example, to treat cells with 10 nM **Namodenoson**:
 - First, prepare an intermediate dilution by adding 1 μL of the 10 mM stock to 999 μL of culture medium. This results in a 10 μM solution.
 - Next, add 1 μL of the 10 μM intermediate solution to 1 mL of culture medium in your well plate. This results in a final concentration of 10 nM.
- In one study, pancreatic carcinoma cells were incubated with final concentrations of 5, 10, or 20 nM **Namodenoson** for 24-48 hours.^[8]
- Add the diluted **Namodenoson** to the cells and incubate for the desired experimental duration.

Protocol 3: Preparation for Animal Studies (In Vivo)

Namodenoson's poor aqueous solubility requires specific formulations for in vivo administration. The choice of vehicle can depend on the route of administration (e.g., oral gavage, intraperitoneal injection).

Option A: PBS Dilution (for i.p. injection)

This method was used in a study where a DMSO stock was diluted in PBS for in vivo experiments.[4][8] This is suitable for low final concentrations where **Namodenoson** remains in solution or as a fine suspension.

- Prepare a stock solution in DMSO (e.g., 5.44 mg/mL as reported in one study).[4]
- Just before administration, dilute the DMSO stock solution in sterile Phosphate Buffered Saline (PBS) to the final desired concentration.
- Vortex the solution vigorously before drawing it into a syringe for injection.

Option B: Corn Oil Vehicle (for i.p. injection or p.o. gavage)

This formulation is suitable for lipophilic compounds.

- Prepare a 10 mg/mL stock solution in DMSO.
- For a 1 mL final working solution, add 50 μ L of the 10 mg/mL DMSO stock to 950 μ L of sterile corn oil.[9]
- Mix thoroughly until a uniform suspension or solution is achieved. This formulation should be used immediately.[9]
- One study administered **Namodenoson** at a dose of 100 μ g/kg body weight via i.p. injection using corn oil as the vehicle.[4]

Option C: PEG300/Tween-80 Formulation (for i.p. injection or p.o. gavage)

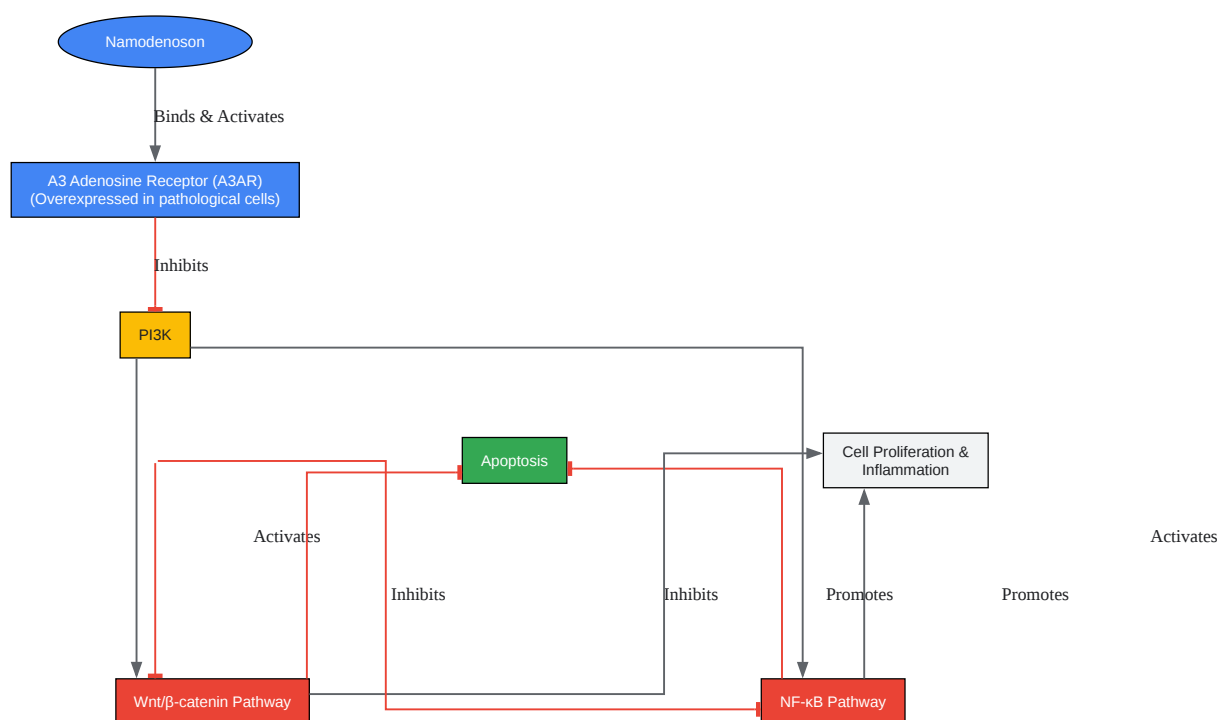
This formulation is designed to improve the solubility and bioavailability of poorly soluble compounds.

- Prepare a stock solution of **Namodenoson** in DMSO (e.g., 20.8 mg/mL).[10]
- To prepare 1 mL of the final formulation, follow these steps sequentially:[10] a. Add 100 μ L of the 20.8 mg/mL DMSO stock to 400 μ L of PEG300. Mix until clear. b. Add 50 μ L of Tween-80 to the mixture. Mix until clear. c. Add 450 μ L of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

- The final solution should be clear, with a solubility of at least 2.08 mg/mL.[10]

Mechanism of Action

Namodenoson is a selective agonist of the A3 adenosine receptor (A3AR).[1] In pathological cells, such as cancer or inflammatory cells, A3AR is highly expressed.[4][5] The binding of **Namodenoson** to A3AR initiates a signaling cascade that includes the inhibition of phosphoinositide 3-kinase (PI3K).[2][13][14] This leads to the subsequent de-regulation and inhibition of the pro-survival NF- κ B and the oncogenic Wnt/ β -catenin signaling pathways.[1][4][13][14] The downstream effect is the induction of apoptosis in the target cells, leading to anti-cancer and anti-inflammatory activity.[1][5][6]

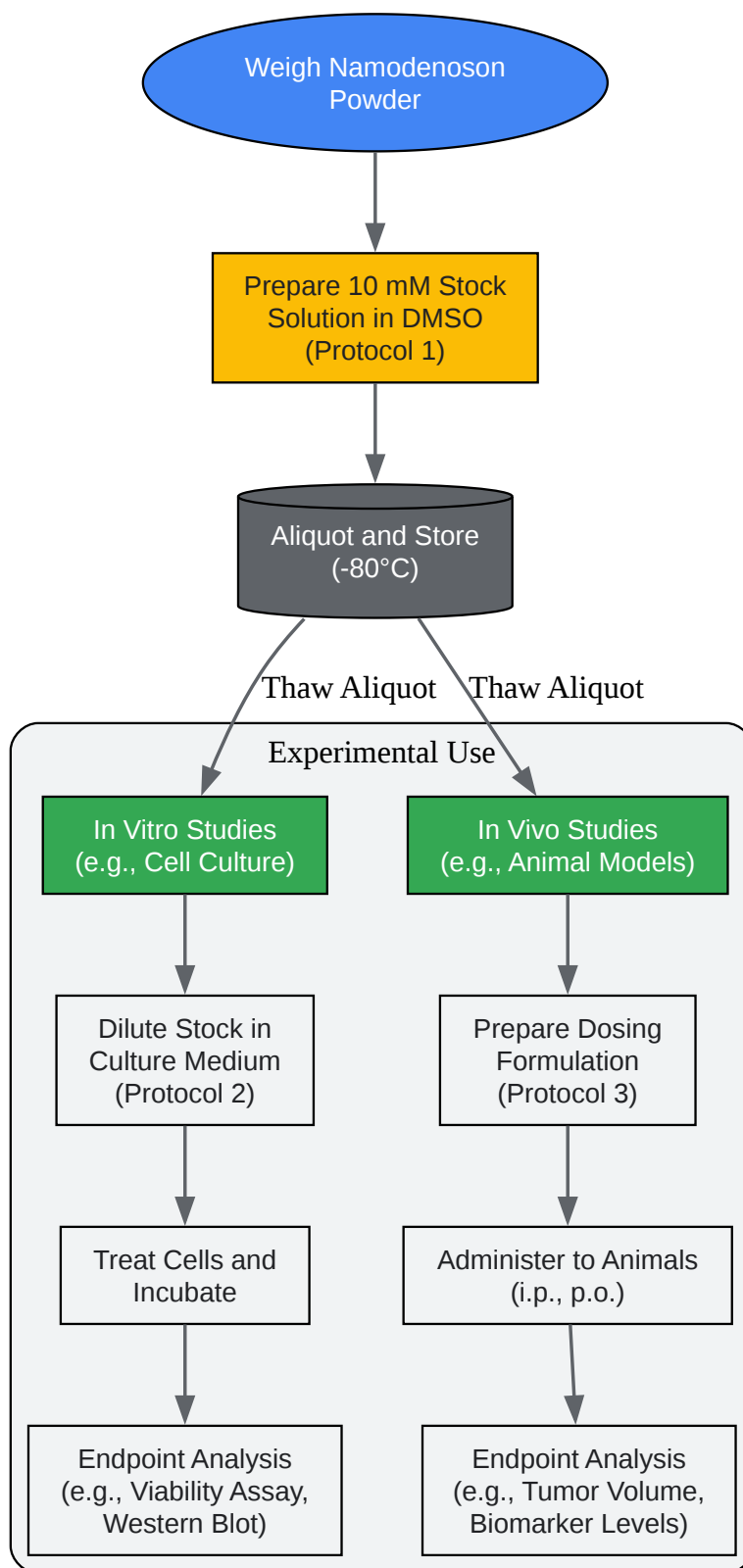


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Namodenoson's mechanism of action via A3AR signaling.

General Experimental Workflow

The following diagram outlines a typical workflow for using **Namodenoson** in a laboratory setting.



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General experimental workflow for **Namodenoson**.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of **Namodenoson**.

- Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[10]
- In Solvent (e.g., DMSO): Store stock solutions in tightly sealed aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[3][10] Avoid repeated freeze-thaw cycles.[10]

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References

1. Can-Fite BioPharma - Namodenoson (CF102) [canfite.com]
2. researchgate.net [researchgate.net]
3. abmole.com [abmole.com]
4. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]
6. A phase 2, randomized, double-blind, placebo-controlled dose-finding study of the efficacy and safety of namodenoson (CF102), an A3 adenosine receptor (A3AR) agonist, in treating non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). - A3AR Agonist Improves NAFLD-Related Variables in Phase 2 Trial [natap.org]
7. [PDF] Targeting the A3 adenosine receptor to treat hepatocellular carcinoma: anti-cancer and hepatoprotective effects | Semantic Scholar [semanticscholar.org]
8. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Dereglulation of the Wnt/ β -catenin, NF- κ B, and RAS Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]
- 11. Namodenoson - Can Fite Biopharma - AdisInsight [adisinsight.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. What is Namodenoson used for? [synapse.patsnap.com]
- 14. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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